molecular formula C92H72N8O4P B1603002 Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine CAS No. 91083-54-4

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine

Cat. No.: B1603002
CAS No.: 91083-54-4
M. Wt: 1561 g/mol
InChI Key: DQDWBYWBJPOVBK-UHFFFAOYSA-N
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Description

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of phenylpropan-2-yl groups and octaza-plumbadecacyclo framework, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the phenylpropan-2-yl phenoxy groups, which are then attached to the octaza-plumbadecacyclo framework through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenylpropan-2-yl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, altering their structure and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine stands out due to its unique structural features and functional groups. Similar compounds include:

    Phthalocyanines: Known for their applications in photodynamic therapy and as catalysts.

    Porphyrins: Used in various biological and industrial applications due to their ability to form stable complexes with metals.

Properties

IUPAC Name

4,14,22,32-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H72N8O4.Pb/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-95-81(73)93-82-75-51-47-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(75)87(97-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(98-88)94-83-74-50-46-70(54-78(74)86(96-83)99-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWBYWBJPOVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=C7C=CC(=CC7=C8N6[Pb]N9C(=NC1=NC(=N8)C2=C1C=CC(=C2)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C(C9=NC4=N5)C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H72N8O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628637
Record name PUBCHEM_22834378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1561 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91083-54-4
Record name PUBCHEM_22834378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91083-54-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Reactant of Route 2
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Reactant of Route 3
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Reactant of Route 4
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Reactant of Route 5
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Reactant of Route 6
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine

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